![molecular formula C18H13ClN4OS B2505381 2-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide CAS No. 893986-49-7](/img/structure/B2505381.png)

2-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

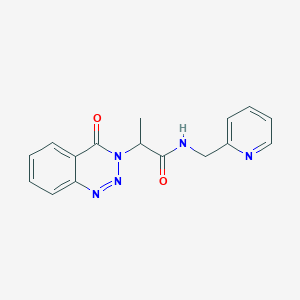

The compound 2-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide is a complex organic molecule that may be related to various pharmaceutical applications. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their potential uses, synthesis, and properties. For instance, 2-chloro-4-nitrobenzoic acid has been studied for its anti-viral and anti-cancer properties and has been co-crystallized with nicotinamide, a generally recognized as safe (GRAS) compound . Additionally, the synthesis of thiazolo[3,2-a]pyrimidinones from N-aryl-2-chloroacetamides indicates the potential for creating ring-annulated structures with pharmaceutical relevance . Furthermore, the thermal cyclisation of 2-chloro-N-(2-pyridinyl)nicotinamides to form pyrimidin-11-ium chlorides suggests a method for creating complex heterocyclic structures .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, the co-crystal of 2-chloro-4-nitrobenzoic acid and nicotinamide was synthesized using liquid-assisted grinding and solution crystallization, indicating a potential method for creating stable co-crystals with nicotinamide . In another study, the synthesis of thiazolo[3,2-a]pyrimidinones from doubly electrophilic building blocks like 2-chloro-N-phenylacetamide involved the elimination of by-products such as aniline . The thermal cyclisation of 2-chloro-N-(2-pyridinyl)nicotinamides to form pyrimidin-11-ium chlorides was monitored by NMR spectroscopy, providing a pathway for the synthesis of complex heterocycles .

Molecular Structure Analysis

The molecular structures of these compounds are characterized by various analytical techniques. Single crystal X-ray data confirmed the structure of thiazolo[3,2-a]pyrimidinones . Similarly, the crystal structure of 2-chloro-N-(6-methyl-2-pyridinyl)nicotinamide was reported, providing insights into the arrangement of atoms within the molecule . These studies highlight the importance of structural analysis in understanding the properties and potential interactions of pharmaceutical compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds show a range of interactions. The formation of a co-crystal between 2-chloro-4-nitrobenzoic acid and nicotinamide involves a carboxylic acid-pyridine hydrogen bond, which contributes to the stability of the co-crystal . The synthesis of thiazolo[3,2-a]pyrimidinones and the cyclisation of 2-chloro-N-(2-pyridinyl)nicotinamides demonstrate the reactivity of chloro-nicotinamide derivatives in forming more complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The co-crystal of 2-chloro-4-nitrobenzoic acid and nicotinamide has a higher melting point than either of the pure components, indicating increased thermal stability . The relative stability of the interactions in the co-crystal is supported by molecular modeling calculations . The order of ease of thermal cyclisation of various 2-chloro-N-(R-2-pyridinyl)nicotinamides reflects the steric and electronic effects of substituents, which can affect the physical properties of the resulting compounds .

Aplicaciones Científicas De Investigación

Structural and Biological Characteristics

- Compounds structurally similar to 2-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide, specifically nicotinamides and 1,3,4-thiadiazoles, exhibit a range of biological activities including antimicrobial, antioxidant, and anti-inflammatory properties. These biological effects are attributed to the structural elements of the compounds, and understanding the chemical connectivity is crucial for assessing their biological activity (Burnett et al., 2015).

Antimicrobial and Antiproliferative Effects

- Some derivatives of the compound, such as those incorporating the nicotinamide and benzothiazole functional groups, have demonstrated significant antimicrobial and antiproliferative activities. These activities were observed against various bacterial and fungal species, as well as human cancer cell lines. For example, specific derivatives showed improved antiproliferative activity compared to standard drugs and induced apoptosis in certain cancer cell lines (Patel & Shaikh, 2010; Zhang et al., 2018).

Antifungal and Antitubercular Activities

- The compounds have shown potential in antifungal and antitubercular applications. Certain derivatives were found to exhibit potent in vitro antifungal activity against strains like Candida albicans. Moreover, specific compounds demonstrated significant inhibitory activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Ni et al., 2017; Ulusoy, 2002).

Synthesis and Chemical Characterization

- The synthesis processes of similar compounds involve reactions between nicotinamide derivatives and other chemical agents. These processes are crucial for producing compounds with desired biological activities. For instance, microwave-assisted synthesis methods have been used for efficient production. The structural characterization, including X-ray crystallography and NMR spectroscopy, is vital for confirming the chemical structure and understanding the properties of these compounds (Kamila et al., 2012).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as imidazo[2,1-b]thiazoles, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that compounds with similar structures can undergo oxidative metabolism to yield glutathione conjugates, which is consistent with their bioactivation to reactive species . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

It’s known that compounds with similar structures can undergo oxidative metabolism to yield glutathione conjugates . This suggests that the compound may have similar pharmacokinetic properties.

Result of Action

Compounds with similar structures have been found to have diverse biological activities , suggesting that this compound may have a wide range of molecular and cellular effects.

Propiedades

IUPAC Name |

2-chloro-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4OS/c1-11-10-25-18-22-15(9-23(11)18)12-4-6-13(7-5-12)21-17(24)14-3-2-8-20-16(14)19/h2-10H,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMYGPMMLANAFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=C(N=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2505299.png)

![5-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2505305.png)

![5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2505316.png)

![6-(1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2505320.png)